

Spectroscopic and Synthetic Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diamino-5-bromopyridine

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This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for the key chemical intermediate, **2,3-Diamino-5-bromopyridine**. This compound, featuring a substituted pyridine core, is a valuable building block in the development of novel pharmaceutical agents and functional materials.^{[1][2]} This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

Core Spectroscopic Data

The structural elucidation of **2,3-Diamino-5-bromopyridine** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms on the pyridine ring and the amino substituents.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	Doublet (d)	1H	H-6
6.77	Doublet (d)	1H	H-4
5.40 - 5.70	Broad Singlet (bs)	2H	-NH ₂
4.80 - 5.20	Broad Singlet (bs)	2H	-NH ₂

Table 1: ¹H-NMR
Spectroscopic Data
for 2,3-Diamino-5-
bromopyridine.[3]

¹³C-NMR Data

As of the latest data acquisition for this guide, specific experimental ¹³C-NMR data for **2,3-Diamino-5-bromopyridine** is not publicly available in tabulated form. However, spectral data is noted to exist in several chemical databases.[4][5][6][7] For reference, predicted chemical shifts based on computational models and data from analogous structures would be utilized for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The presence of a bromine atom is distinctly characterized by the isotopic pattern of the molecular ion peak.

m/z	Ion	Notes
189	$[M+2]^+$	Corresponds to the molecule containing the ^{81}Br isotope.
188	$[M+1]^+$	
187	$[M]^+$	Corresponds to the molecule containing the ^{79}Br isotope. Base peak.

Table 2: Key Mass
Spectrometry Data for 2,3-
Diamino-5-bromopyridine.

A logical fragmentation pathway under electron ionization would involve the initial loss of a bromine radical, followed by the cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. While a specific peak list is not readily available, the expected characteristic absorption bands for **2,3-Diamino-5-bromopyridine** are presented below based on its known functional groups.

Wavenumber (cm ⁻¹) Range	Vibration Type	Functional Group
3450 - 3250	N-H Stretch	Primary Amine (-NH ₂)
1650 - 1580	C=C Stretch	Aromatic Ring
1640 - 1560	N-H Bend	Primary Amine (-NH ₂)
1350 - 1250	C-N Stretch	Aromatic Amine
850 - 750	C-H Bend (out-of-plane)	Substituted Pyridine
700 - 500	C-Br Stretch	Aryl Bromide

Table 3: Expected
Characteristic IR Absorption
Bands for 2,3-Diamino-5-
bromopyridine.

Experimental Protocols

Synthesis of 2,3-Diamino-5-bromopyridine

The most common and well-documented synthesis of **2,3-Diamino-5-bromopyridine** involves the reduction of a nitro precursor, 2-amino-5-bromo-3-nitropyridine.[\[1\]](#)[\[3\]](#)

Method 1: Reduction with Iron Powder

- **Reaction Setup:** A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[\[3\]](#)
- **Reaction Execution:** The mixture is heated on a steam bath for 1 hour.[\[3\]](#)
- **Work-up:** The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness.[\[3\]](#)
- **Purification:** The dark residue is recrystallized from water to yield the final product.[\[3\]](#)

Method 2: Catalytic Hydrogenation

- **Reaction Setup:** 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25 °C. A saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially.^[1]
- **Reaction Execution:** The mixture is transferred to a high-pressure reactor, pressurized to 1 MPa with hydrogen, and heated to approximately 50 °C until the pressure no longer decreases.^[1]
- **Work-up:** After cooling, the reaction mixture is filtered, and the filter cake is washed with ethanol. The filtrate is poured into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), sealed, and stored overnight in a refrigerator.^[1]
- **Purification:** The solvent is removed by rotary evaporation, and the resulting yellow solid is filtered and dried to yield **2,3-Diamino-5-bromopyridine**.^[1]

Spectroscopic Analysis Protocols

The following are general representative protocols for the spectroscopic analysis of compounds like **2,3-Diamino-5-bromopyridine**.

NMR Spectroscopy

- **Sample Preparation:** A small quantity of the sample is dissolved in a deuterated solvent, such as DMSO-d₆.
- **Instrumentation:** A standard NMR spectrometer (e.g., 300 MHz) is used.
- **Data Acquisition:** ¹H-NMR spectra are acquired, followed by ¹³C-NMR spectra. Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.
- Data Acquisition: The sample is injected into the GC, and the eluting components are introduced into the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.

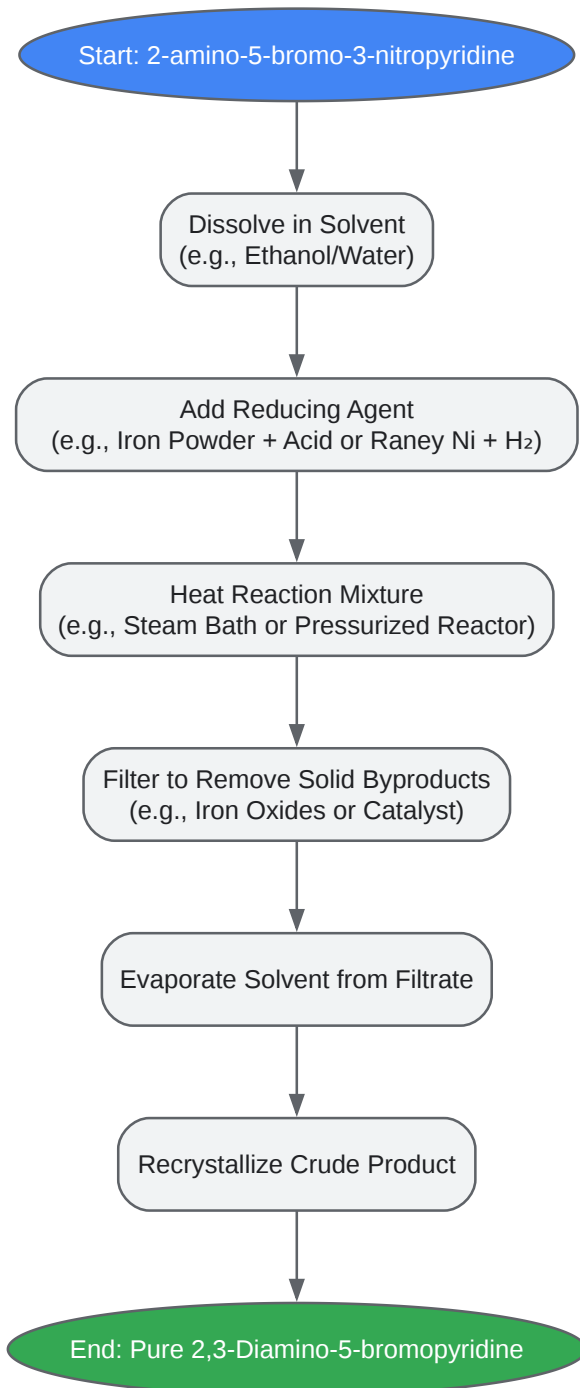
IR Spectroscopy (ATR-FTIR)

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR) is used.^[5]
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty crystal is taken for reference.

Visualized Synthesis Workflow

The synthesis of **2,3-Diamino-5-bromopyridine** from its nitro precursor is a fundamental process. The following diagram illustrates a generalized workflow for this chemical transformation.

Synthesis Workflow for 2,3-Diamino-5-bromopyridine

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Caption: A generalized workflow for the synthesis of **2,3-Diamino-5-bromopyridine**.

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References

- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,3-Diamino-5-bromopyridine, CAS No. 38875-53-5 - iChemical [ichemical.com]
- 5. 5-Bromopyridine-2,3-diamine | C₅H₆BrN₃ | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Diamino-5-bromopyridine(38875-53-5)IR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
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